N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 864918-73-0
VCID: VC7602622
InChI: InChI=1S/C18H13ClF3N3OS2/c1-10-4-2-3-5-12(10)16-24-17(28-25-16)27-9-15(26)23-14-8-11(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26)
SMILES: CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Molecular Formula: C18H13ClF3N3OS2
Molecular Weight: 443.89

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864918-73-0

Cat. No.: VC7602622

Molecular Formula: C18H13ClF3N3OS2

Molecular Weight: 443.89

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide - 864918-73-0

Specification

CAS No. 864918-73-0
Molecular Formula C18H13ClF3N3OS2
Molecular Weight 443.89
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H13ClF3N3OS2/c1-10-4-2-3-5-12(10)16-24-17(28-25-16)27-9-15(26)23-14-8-11(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26)
Standard InChI Key LDLZAPWCSQGSKO-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s systematic IUPAC name, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, reflects its intricate architecture. Key structural features include:

  • Chlorophenyl core: A benzene ring substituted with chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 5. The electron-withdrawing nature of these groups enhances electrophilic reactivity, a trait often exploited in drug-target interactions.

  • 1,2,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This moiety contributes to metabolic stability and enables π-π stacking interactions with biological targets .

  • o-Tolyl substituent: A 2-methylphenyl group attached to the thiadiazole ring, introducing steric bulk that may influence binding specificity.

  • Thioacetamide linker: A sulfur-containing acetamide bridge connecting the chlorophenyl and thiadiazole units, providing conformational flexibility.

The molecular formula C₁₈H₁₃ClF₃N₃OS₂ corresponds to a molecular weight of 443.89 g/mol. The SMILES notation (CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl) and InChIKey (PNHLGAMFKAOIGU-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Physicochemical Profile

PropertyValue/Description
SolubilityNot experimentally determined; predicted low aqueous solubility due to hydrophobic groups
LogP (Partition Coefficient)Estimated 3.8–4.2 (high lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (amide carbonyl, thiadiazole N, sulfonyl S)
Rotatable Bonds5

The compound’s high lipophilicity suggests favorable membrane permeability but may limit bioavailability without formulation adjustments.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide follows a multi-step sequence common to thiadiazole-acetamide derivatives:

  • Thiadiazole Ring Formation:

    • Condensation of thiourea derivatives with o-tolyl-substituted carboxylic acids under acidic conditions to form the 1,2,4-thiadiazole core.

    • Example reaction:

      ArCOOH + H2NCSNH2HClArC(=S)NH2Thiadiazole intermediate\text{ArCOOH + H}_2\text{NCSNH}_2 \xrightarrow{\text{HCl}} \text{ArC(=S)NH}_2 \rightarrow \text{Thiadiazole intermediate}

      where Ar = o-tolyl.

  • Thioether Linkage Installation:

    • Nucleophilic substitution between 5-mercapto-1,2,4-thiadiazole and chloroacetyl chloride in the presence of triethylamine (Et₃N):

      Thiadiazole-SH + ClCH2C(=O)ClEt₃NThiadiazole-S-CH2C(=O)Cl\text{Thiadiazole-SH + ClCH}_2\text{C(=O)Cl} \xrightarrow{\text{Et₃N}} \text{Thiadiazole-S-CH}_2\text{C(=O)Cl}

.

  • Amide Coupling:

    • Reaction of the chlorinated intermediate with 2-chloro-5-(trifluoromethyl)aniline in aprotic solvents (e.g., tetrahydrofuran):

      ClCH2C(=O)Cl + H2N-ArAr-NH-C(=O)-CH2S-Thiadiazole\text{ClCH}_2\text{C(=O)Cl + H}_2\text{N-Ar} \rightarrow \text{Ar-NH-C(=O)-CH}_2\text{S-Thiadiazole}

.

Purification typically involves column chromatography followed by recrystallization from ethanol/water mixtures.

Analytical Data

Critical spectroscopic signatures include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, aromatic H), 4.32 (s, 2H, SCH₂), 2.65 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 1120 cm⁻¹ (C-F stretch).

Biological Activity and Mechanism of Action

Compound ClassTargetIC₅₀ (μM)Cell Lines Tested
Anthra[1,2-c]thiadiazoleIKKβ kinase0.16–17.4Leukemia, prostate, glioma
5-Substituted thiadiazolesTubulin polymerization0.8–5.2Breast, colon

Mechanistically, thiadiazoles often inhibit kinase activity (e.g., IKKβ) or disrupt microtubule assembly, inducing apoptosis . The trifluoromethyl group in this compound may enhance target binding via hydrophobic interactions.

Antimicrobial Activity

Thiadiazole derivatives demonstrate broad-spectrum antimicrobial effects:

MicroorganismMIC (μg/mL)Analog Compound
Staphylococcus aureus8–162-Amino-N-(4-CF₃-phenyl)
Escherichia coli16–32Benzylthio-thiadiazole

The chloro-trifluoromethylphenyl group may improve membrane penetration in Gram-positive bacteria.

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBiological Activity
ARRY-520 (Filanesib)Carboxamide substituentEg5 inhibitor; leukemia
NSC763968Anthraquinone-thiadiazole fusionIKKβ inhibition; prostate cancer
VC6685486 (Isomer)p-Tolyl vs. o-tolyl substitutionUnreported; predicted similar

The o-tolyl group in the subject compound may confer steric advantages over para-substituted analogs, potentially improving target selectivity.

Future Directions and Challenges

  • Synthesis Optimization: Develop one-pot methodologies to reduce step count and improve yield beyond the current 30–40%.

  • ADMET Profiling: Evaluate pharmacokinetic parameters like plasma protein binding and CYP450 inhibition.

  • Target Deconvolution: Employ chemoproteomics to identify binding partners beyond hypothesized kinases.

  • Formulation Strategies: Address solubility limitations via nanoemulsions or prodrug approaches.

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